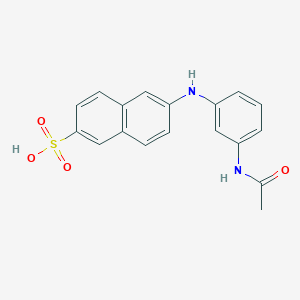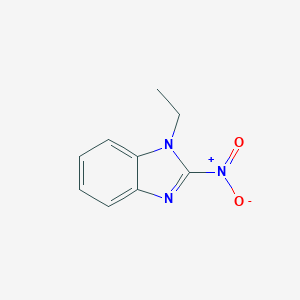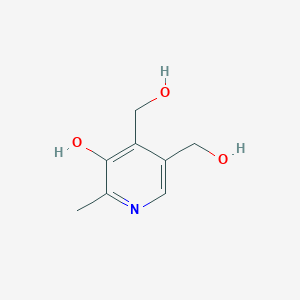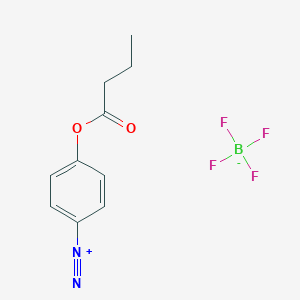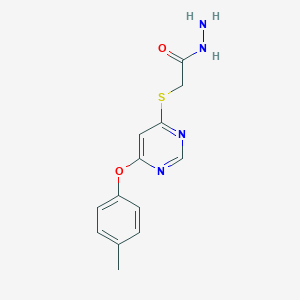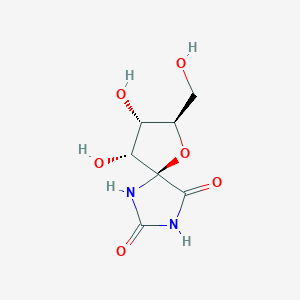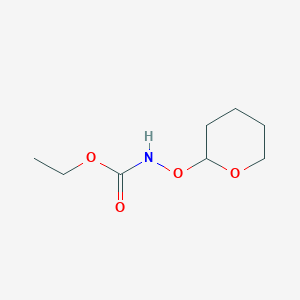
ethyl N-(oxan-2-yloxy)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl N-(oxan-2-yloxy)carbamate, also known as AChE inhibitor, is a chemical compound that is used in scientific research for its ability to inhibit the activity of acetylcholinesterase (AChE). This enzyme is responsible for breaking down the neurotransmitter acetylcholine, which is critical for proper nerve function. By inhibiting AChE, ethyl N-(oxan-2-yloxy)carbamate can increase the levels of acetylcholine in the brain, leading to various biochemical and physiological effects.
Mecanismo De Acción
Ethyl N-(oxan-2-yloxy)carbamate works by binding to the active site of ethyl N-(oxan-2-yloxy)carbamate, preventing it from breaking down acetylcholine. This leads to an increase in the levels of acetylcholine in the brain, which can have various biochemical and physiological effects. Additionally, ethyl N-(oxan-2-yloxy)carbamate has been shown to have a reversible mode of action, meaning that its effects can be quickly reversed by removing the compound from the system.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of ethyl N-(oxan-2-yloxy)carbamate are varied and complex. In addition to its effects on ethyl N-(oxan-2-yloxy)carbamate activity, the compound has been shown to modulate other neurotransmitter systems such as dopamine and serotonin. It has also been linked to changes in gene expression and protein synthesis, suggesting that it may have broader effects on cellular function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using ethyl N-(oxan-2-yloxy)carbamate in lab experiments is its ability to selectively inhibit ethyl N-(oxan-2-yloxy)carbamate activity. This allows researchers to study the effects of acetylcholine on various systems without interference from other neurotransmitters. Additionally, the compound has been extensively studied and optimized, making it a reliable and well-understood tool for scientific research.
One limitation of using ethyl N-(oxan-2-yloxy)carbamate is its potential toxicity. The compound has been shown to have cytotoxic effects at high concentrations, and care must be taken when working with it in the lab. Additionally, its effects on other neurotransmitter systems may complicate the interpretation of experimental results.
Direcciones Futuras
There are many potential future directions for research on ethyl N-(oxan-2-yloxy)carbamate. One area of interest is its potential as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease. By inhibiting ethyl N-(oxan-2-yloxy)carbamate activity, the compound may be able to increase acetylcholine levels in the brain and improve cognitive function. Additionally, researchers may explore the compound's effects on other neurotransmitter systems and its potential as a tool for studying cellular function and gene expression.
Métodos De Síntesis
The synthesis of ethyl N-(oxan-2-yloxy)carbamate involves the reaction of ethyl chloroformate with 2-hydroxytetrahydrofuran in the presence of a base such as triethylamine. The resulting product is then treated with carbamate to form the final compound. This method has been extensively studied and optimized, and is considered to be a reliable and efficient way of synthesizing ethyl N-(oxan-2-yloxy)carbamate.
Aplicaciones Científicas De Investigación
Ethyl N-(oxan-2-yloxy)carbamate has been widely used in scientific research for its ability to inhibit ethyl N-(oxan-2-yloxy)carbamate activity. This enzyme is critical for proper nerve function, and its inhibition has been linked to various neurological disorders such as Alzheimer's disease and Parkinson's disease. By studying the effects of ethyl N-(oxan-2-yloxy)carbamate on ethyl N-(oxan-2-yloxy)carbamate activity, researchers can gain a better understanding of the underlying mechanisms of these diseases and potentially develop new treatments.
Propiedades
Número CAS |
136775-09-2 |
|---|---|
Nombre del producto |
ethyl N-(oxan-2-yloxy)carbamate |
Fórmula molecular |
C8H15NO4 |
Peso molecular |
189.21 g/mol |
Nombre IUPAC |
ethyl N-(oxan-2-yloxy)carbamate |
InChI |
InChI=1S/C8H15NO4/c1-2-11-8(10)9-13-7-5-3-4-6-12-7/h7H,2-6H2,1H3,(H,9,10) |
Clave InChI |
BEONOXOBPFETPP-UHFFFAOYSA-N |
SMILES |
CCOC(=O)NOC1CCCCO1 |
SMILES canónico |
CCOC(=O)NOC1CCCCO1 |
Sinónimos |
Carbamic acid, [(tetrahydro-2H-pyran-2-yl)oxy]-, ethyl ester (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



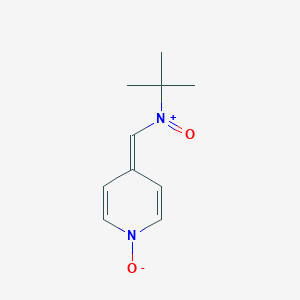
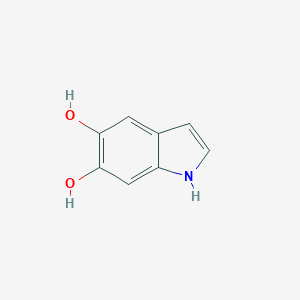
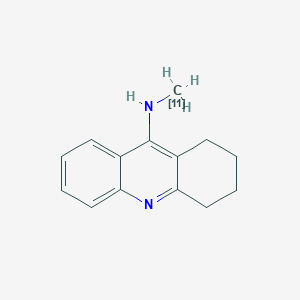
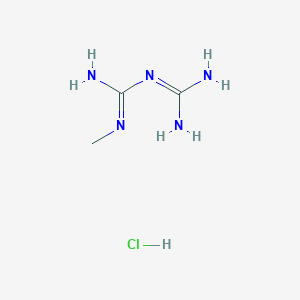
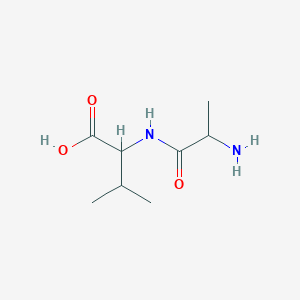
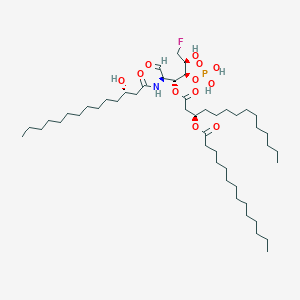
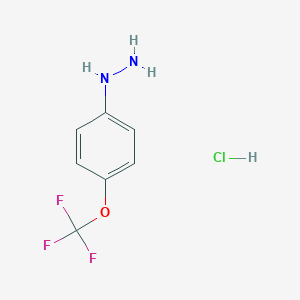
![3,4-Difluoro-4'-(4'-pentyl[1,1'-bicyclohexyl]-4-yl)-1,1'-biphenyl](/img/structure/B162799.png)
